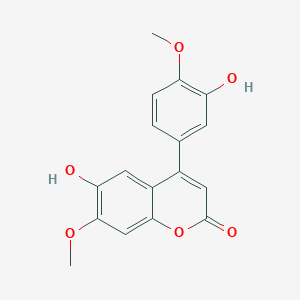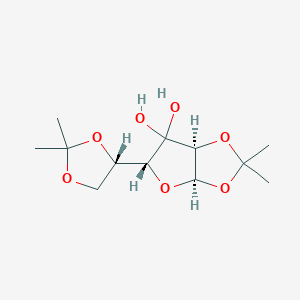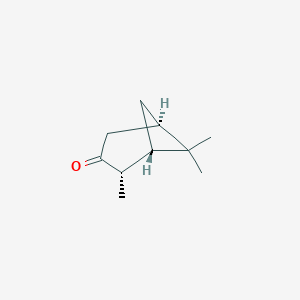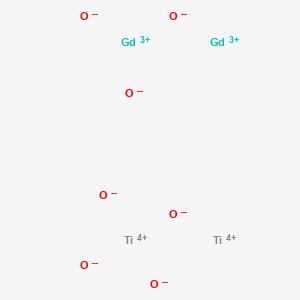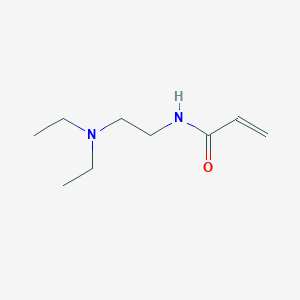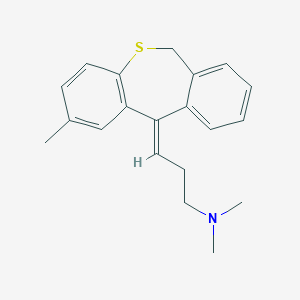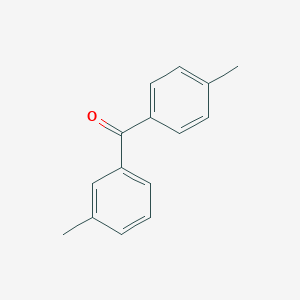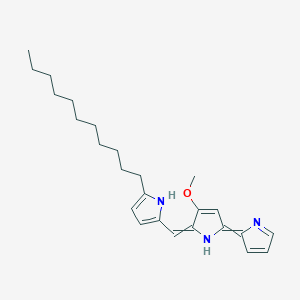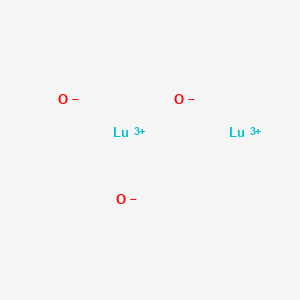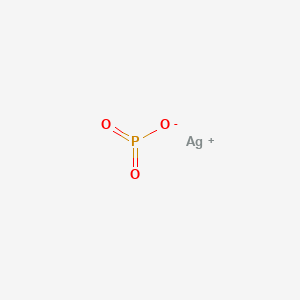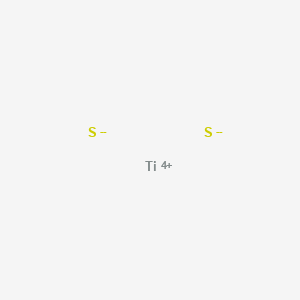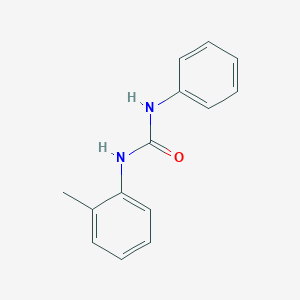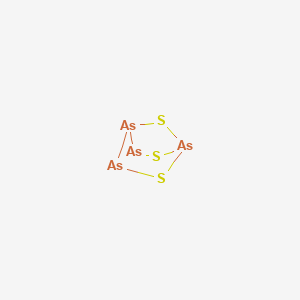
Tetraarsenic trisulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraarsenic trisulfide, also known as As4S3, is a compound that has been used in traditional Chinese medicine for centuries. It has been used to treat a variety of ailments, including cancer, leukemia, and skin diseases. In recent years, there has been a growing interest in the scientific community regarding the potential of As4S3 as a treatment for cancer.
作用機序
The exact mechanism of action of Tetraarsenic trisulfide is not fully understood. However, it is believed that Tetraarsenic trisulfide induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase enzymes that ultimately lead to cell death.
生化学的および生理学的効果
Tetraarsenic trisulfide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis and inhibiting angiogenesis, Tetraarsenic trisulfide has been shown to increase oxidative stress in cancer cells, which can lead to DNA damage and cell death. Tetraarsenic trisulfide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using Tetraarsenic trisulfide in lab experiments is that it is relatively inexpensive and easy to synthesize. In addition, Tetraarsenic trisulfide has been shown to be effective against a wide range of cancer cell types. However, there are also some limitations to using Tetraarsenic trisulfide in lab experiments. For example, Tetraarsenic trisulfide can be toxic to normal cells at high concentrations, which can make it difficult to use in animal models.
将来の方向性
There are a number of potential future directions for research on Tetraarsenic trisulfide. One area of interest is the development of new formulations of Tetraarsenic trisulfide that can improve its solubility and bioavailability. Another area of interest is the development of combination therapies that use Tetraarsenic trisulfide in conjunction with other anti-cancer agents. Finally, there is also interest in exploring the potential of Tetraarsenic trisulfide as a treatment for other diseases, such as viral infections and autoimmune disorders.
合成法
Tetraarsenic trisulfide is typically synthesized by heating arsenic and sulfur together at high temperatures. The resulting compound is a yellow-orange powder that is insoluble in water.
科学的研究の応用
Tetraarsenic trisulfide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that Tetraarsenic trisulfide can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. In addition, Tetraarsenic trisulfide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in the growth and spread of tumors.
特性
CAS番号 |
12512-13-9 |
|---|---|
製品名 |
Tetraarsenic trisulfide |
分子式 |
As4S3 |
分子量 |
395.9 g/mol |
IUPAC名 |
3,5,7-trithia-1,2,4,6-tetrarsatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/As4S3/c5-1-2-3(1)7-4(5)6-2 |
InChIキー |
JCPHOCJLRLGAMC-UHFFFAOYSA-N |
SMILES |
S1[As]2S[As]3[As]1[As]3S2 |
正規SMILES |
S1[As]2S[As]3[As]1[As]3S2 |
その他のCAS番号 |
12512-13-9 |
同義語 |
Tetraarsenic trisulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




